2,3-Dichlorooctafluorobutane

Übersicht

Beschreibung

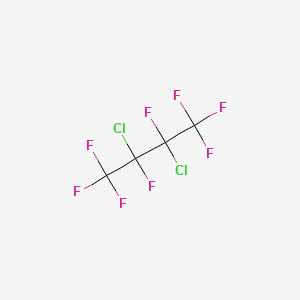

2,3-Dichlorooctafluorobutane is a halogenated organic compound with the molecular formula C4Cl2F8. It is characterized by the presence of two chlorine atoms and eight fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dichlorooctafluorobutane can be synthesized through the photochlorination of octafluorobutane. The process involves the exposure of octafluorobutane to chlorine gas under ultraviolet light, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale photochlorination reactors. These reactors are designed to optimize the reaction conditions, such as temperature, pressure, and light intensity, to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichlorooctafluorobutane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups, forming fluorinated alcohols.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional functional groups into the molecule.

Major Products Formed:

Fluorinated Alcohols: Formed through nucleophilic substitution.

Fluorinated Nitro Compounds: Formed through electrophilic substitution

Wissenschaftliche Forschungsanwendungen

2,3-Dichlorooctafluorobutane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Wirkmechanismus

The mechanism of action of 2,3-dichlorooctafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dichlorohexafluorocyclobutane

- Perfluorobutane

- 2,3-Dichloroperfluorobutane

Comparison: 2,3-Dichlorooctafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. For instance, while 1,2-dichlorohexafluorocyclobutane also contains chlorine and fluorine, its cyclic structure results in different reactivity and stability. Perfluorobutane, lacking chlorine atoms, exhibits different chemical behavior and applications .

Eigenschaften

IUPAC Name |

2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANZHXWGZWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870512 | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-20-4 | |

| Record name | 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 355-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorooctafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the interaction of 2,3-Dichlorooctafluorobutane with nAChRs compare to that of anesthetics?

A: While both anesthetic and nonanesthetic halogenated compounds like this compound can inhibit nAChRs, they seem to differ in their impact on the receptor's desensitization kinetics []. Anesthetics like isoflurane and enflurane enhance the fraction of receptors in a slow desensitized state and accelerate both fast and slow desensitization processes. In contrast, this compound, at concentrations predicted to be anesthetic based on lipid solubility, displays significantly weaker effects on these desensitization kinetics []. This difference in how these compounds modulate nAChR desensitization may be key to understanding why this compound lacks anesthetic properties despite its structural similarities to conventional anesthetics.

Q2: Is the lack of anesthetic effect of this compound simply due to opposing excitatory and inhibitory actions?

A: Studies exploring the effects of this compound on the minimum alveolar anesthetic concentration (MAC) of desflurane in rats suggest that the absence of anesthetic effect is not merely due to a balance between excitation and depression []. While this compound, at certain concentrations (0.7 to 1.1 times its convulsive ED50), increased desflurane's MAC, indicating an antagonistic effect on anesthesia, this was not a consistent dose-related effect []. At higher concentrations (1.6 times its convulsive ED50), it had no impact on the MAC of desflurane []. This complex interaction pattern suggests a more nuanced mechanism beyond simple excitation-depression interplay.

Q3: Does this compound affect thermogenesis in brown adipocytes?

A: Unlike volatile anesthetics such as halothane and ether, which inhibit norepinephrine-induced thermogenesis in brown adipocytes, this compound does not affect this process []. Even at high concentrations, this compound displayed no inhibitory effect on thermogenesis, aligning it with other "thermogenesis noninhibitors" like pentobarbital and ketamine []. This distinct characteristic further highlights the unique pharmacological profile of this compound compared to classic volatile anesthetics.

Q4: Where does this compound preferentially reside in biological systems?

A: Research suggests that this compound exhibits a preference for nonpolar environments within biological systems []. In solvent partition experiments, this compound displayed greater solubility in the nonpolar solvent n-hexane compared to various polar solvents []. This finding suggests that, within biological membranes and proteins, this compound might occupy distinct microenvironments compared to volatile anesthetic molecules, which show a preference for slightly polar regions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)